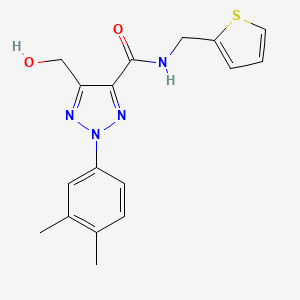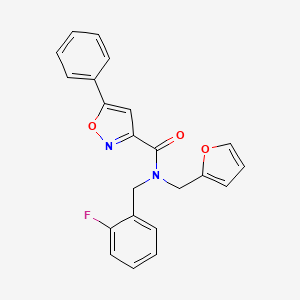![molecular formula C22H21ClN4O4S B11371904 1-(4-chlorophenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371904.png)
1-(4-chlorophenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a chlorophenyl group, a piperidine sulfonyl group, and a dihydropyridazine carboxamide moiety, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.
Piperidine Sulfonylation: The next step involves the sulfonylation of piperidine with a suitable sulfonyl chloride reagent to introduce the piperidine sulfonyl group.
Dihydropyridazine Formation: The dihydropyridazine ring is then formed through a cyclization reaction involving appropriate precursors.
Carboxamide Introduction: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: This compound shares the chlorophenyl group and piperazine moiety but lacks the dihydropyridazine and carboxamide groups.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Similar in structure but with a hydroxyl group instead of the oxo group and lacking the dihydropyridazine and carboxamide moieties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and sulfonamide moiety but differs in the core structure.
Uniqueness
1-(4-CHLOROPHENYL)-4-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H21ClN4O4S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4S/c23-16-4-8-18(9-5-16)27-15-12-20(28)21(25-27)22(29)24-17-6-10-19(11-7-17)32(30,31)26-13-2-1-3-14-26/h4-12,15H,1-3,13-14H2,(H,24,29) |
InChI Key |
APDAEUHSSLPFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B11371826.png)


![5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11371839.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11371844.png)
![7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11371854.png)

![N-cyclooctyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371858.png)
![3-butoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11371869.png)

![4-(4-Tert-butylphenyl)-6-oxo-2-[(2-phenoxyethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11371878.png)
![4-(acetylamino)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371882.png)


